25-HYDROXYCHOLESTEROL-(26,27-3H)
Description
Enzymatic Pathways of 25-Hydroxycholesterol (B127956) Synthesis
The synthesis of 25-HC is a multi-faceted process involving several key enzymes.
The principal enzyme responsible for the synthesis of 25-HC is Cholesterol 25-hydroxylase (CH25H). nih.govnih.gov This enzyme, located in the endoplasmic reticulum, catalyzes the hydroxylation of cholesterol at the 25th position. frontiersin.orguniprot.orgreactome.org The reaction utilizes cholesterol, molecular oxygen, and NADPH as a cofactor to produce 25-hydroxycholesterol. uniprot.org Although expressed at low levels in various cells like hematopoietic, epithelial, and endothelial cells, its expression is notably higher in macrophages and lymphoid organs. nih.gov CH25H is considered an interferon-stimulated gene, highlighting its connection to the immune system. nih.govwikipedia.org The product, 25-HC, plays a significant role in suppressing cholesterol biosynthesis. uniprot.orgnih.gov
Several members of the cytochrome P450 (CYP) superfamily also contribute to the formation of 25-HC, although often as a minor product of their primary reactions. nih.govnih.gov These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of compounds, including steroids and drugs. youtube.com
CYP27A1: This mitochondrial enzyme, also known as sterol 27-hydroxylase, is primarily involved in the acidic pathway of bile acid synthesis. nih.govdiva-portal.org While its main function is the 27-hydroxylation of cholesterol, it can also produce 25-HC. nih.govresearchgate.net In fact, the pathway initiated by CYP27A1 is a key route for cholesterol catabolism and removal from the body. nih.gov
CYP3A4: This enzyme is highly expressed in the liver and is responsible for the metabolism of a large number of drugs. nih.govnih.gov Studies have shown that CYP3A4 can synthesize a significant amount of 25-HC. nih.gov In fact, in some experimental settings, the 25-hydroxylation activity of CYP3A4 was found to be higher than its marker activity, 4β-hydroxylation. nih.gov A positive correlation between serum levels of 25-HC and 4β-hydroxycholesterol further supports the role of CYP3A4 in 25-HC production. nih.gov
CYP46A1: This brain-specific enzyme, also known as cholesterol 24-hydroxylase, primarily converts cholesterol to 24(S)-hydroxycholesterol, a key step in cholesterol elimination from the brain. frontiersin.orgoup.com However, it has been demonstrated that CYP46A1 can also produce 25-HC to a lesser extent. nih.govsigmaaldrich.com Silencing of the Cyp46a1 gene in mice led to a decrease in both 24(S)-hydroxycholesterol and 25-hydroxycholesterol levels in the hippocampus. nih.gov
While enzymatic pathways are the primary source of 25-HC, its formation can also occur through non-enzymatic autoxidation of cholesterol. researchgate.net This process is generally considered a minor contributor to the in vivo pool of 25-HC. nih.gov The existence of significant levels of 25-HC in knockout mice lacking the CH25H enzyme strongly suggests that alternative enzymatic pathways, likely involving the aforementioned cytochrome P450 enzymes, play a crucial role in its synthesis. nih.govresearchgate.net
Regulation of 25-Hydroxycholesterol Biosynthesis
The production of 25-HC is tightly controlled at multiple levels, ensuring its availability is matched to cellular needs.
The expression of the CH25H gene is subject to intricate transcriptional regulation. The transcription factor Krüppel-like factor 4 (KLF4) has been shown to transactivate Ch25h in endothelial cells. ahajournals.org Furthermore, 25-HC itself can induce the expression of CH25H through a positive feedback loop involving liver X receptors (LXRs). nih.govnih.gov LXR activation, either by 25-HC or synthetic ligands, leads to increased CH25H mRNA and protein expression. nih.govnih.gov This LXR-dependent activation of CH25H transcription has been observed in both liver cells and macrophages. nih.gov
Conversely, the transcription factor ATF3 can repress Ch25h transcription by directly binding to its promoter. researchgate.net In terms of post-transcriptional control, while less is known, the localization of the activated CH25H protein to the endoplasmic reticulum is crucial for its function in regulating cholesterol biosynthesis. nih.gov
A significant body of evidence points to the strong induction of CH25H expression in response to inflammatory stimuli. researchgate.netnih.gov In macrophages, ligands for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS) and polyI:C, lead to a dramatic upregulation of Ch25h. nih.govnih.gov This induction is largely mediated by type I interferon signaling and the transcription factor STAT1. researchgate.netnih.govmdpi.com Inflammatory cytokines like IL-1β, TNFα, and IL-6 can also promote CH25H expression. researchgate.net This upregulation of CH25H and subsequent production of 25-HC in response to inflammatory cues establishes a critical link between cholesterol metabolism and the innate immune response. mdpi.comescholarship.org
Properties
CAS No. |
179383-16-5 |
|---|---|
Molecular Formula |
C27H46O2 |
Synonyms |
25-HYDROXYCHOLESTEROL-(26,27-3H) |
Origin of Product |
United States |
Chemical and Physical Properties
Chemical Structure and Formula
25-hydroxycholesterol (B127956) is a derivative of cholesterol, distinguished by the presence of a hydroxyl group at the 25th carbon position on the side chain. nih.gov This modification significantly increases the polarity of the molecule compared to cholesterol. The radiolabeled variant, 25-hydroxycholesterol-(26,27-3H), incorporates tritium (B154650) atoms at the 26th and 27th carbon positions.
Table 1: Chemical Identification of 25-Hydroxycholesterol
| Identifier | Value |
| IUPAC Name | (3β)-cholest-5-ene-3,25-diol |
| Molecular Formula | C₂₇H₄₆O₂ |
| CAS Number | 2140-46-7 (for non-labeled) |
| InChI Key | INBGSXNNRGWLJU-ZHHJOTBYSA-N |
Molecular Weight and Physical State
The introduction of tritium atoms in 25-hydroxycholesterol-(26,27-3H) results in a negligible change to its molecular weight compared to the non-labeled compound.
Table 2: Physical Properties of 25-Hydroxycholesterol
| Property | Value |
| Molecular Weight | 402.7 g/mol |
| Physical State | Crystalline solid |
| Storage Condition | -20°C |
Data sourced from various chemical suppliers. caymanchem.comchemsrc.com
Synthesis and Radiolabeling
The synthesis of 25-hydroxycholesterol can be achieved through various chemical methods. The introduction of the tritium label at the 26 and 27 positions is a specialized process that involves chemical reactions designed to specifically incorporate the radioisotope into the molecule. The synthesis of the enantiomer, ent-25-HC, has also been accomplished to probe the stereospecificity of its biological actions. nih.gov
Metabolic Pathways and Downstream Metabolites of 25 Hydroxycholesterol
Conversion to Bile Acid Precursors and Intermediates
25-Hydroxycholesterol (B127956) can be converted to primary bile acids, although this is considered a minor pathway in humans under normal conditions. nih.gov Studies have shown that the conversion rate of labeled 25-hydroxycholesterol to primary bile acids, such as cholic acid and chenodeoxycholic acid, is relatively low, ranging from 9.7% to 18.9%. nih.gov In this conversion, the formation of cholic acid is slightly favored over chenodeoxycholic acid. nih.gov
The initial step in this alternative pathway of bile acid synthesis can be the 25-hydroxylation of cholesterol. nih.gov However, the primary and more dominant route for bile acid synthesis is the classical pathway, which starts with the 7α-hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govresearchgate.net The alternative, or "acidic," pathway is initiated by sterol 27-hydroxylase (CYP27A1), which can also contribute to the formation of 25-HC. researchgate.netnih.govyoutube.com While 25-HC is a recognized precursor, its contribution to the total daily bile acid pool is estimated to be less than 5%. nih.gov
Sulfation of 25-Hydroxycholesterol: Formation of 25-Hydroxycholesterol 3-Sulfate and Disulfate
A significant metabolic fate of 25-hydroxycholesterol is its sulfation, a process that has been shown to have important regulatory functions. physiology.orgnih.gov The primary sulfated metabolite is 5-cholesten-3β, 25-diol 3-sulfate, more commonly known as 25-hydroxycholesterol 3-sulfate (25HC3S). physiology.orgnih.gov This conversion is catalyzed by the enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b). physiology.orgmdpi.com
The formation of 25HC3S is considered a key step in a novel regulatory pathway. nih.govphysiology.org Unlike its precursor 25-HC, which tends to promote lipogenesis, 25HC3S has been shown to decrease the synthesis of cholesterol and triglycerides. nih.govnih.gov It achieves this by inhibiting the LXR/SREBP-1c signaling pathway. physiology.orgphysiology.org
Furthermore, 25-hydroxycholesterol 3-sulfate can be further sulfated to form 5-cholesten-3β, 25-diol-disulfate (25HCDS) by the enzyme sulfotransferase 2A1 (SULT2A1). mdpi.com This disulfated form also appears to play a role in suppressing lipid biosynthesis. mdpi.com The process of oxysterol sulfation, therefore, acts as a crucial regulatory mechanism in maintaining lipid homeostasis. nih.govmdpi.com
Further Hydroxylation and Oxidation Products (e.g., 7α,25-dihydroxycholesterol)
Beyond sulfation, 25-hydroxycholesterol can undergo further hydroxylation, leading to the formation of other biologically active metabolites. A key product of this pathway is 7α,25-dihydroxycholesterol (7α,25-DHC). nih.gov This conversion is carried out by the enzyme sterol 7α-hydroxylase (CYP7B1), which is also involved in an alternative bile acid synthesis pathway. nih.gov
7α,25-dihydroxycholesterol is a potent and selective agonist for the G-protein coupled receptor EBI2 (GPR183). nih.govmedchemexpress.comsigmaaldrich.com This interaction is critical for directing the migration of immune cells, including B cells and T cells. nih.govmedchemexpress.com The formation of 7α,25-DHC from 25-HC highlights the intricate link between cholesterol metabolism and the regulation of the immune response. nih.gov Human diploid fibroblasts and certain cancer cell lines have been shown to convert 25-HC into 7α,25-dihydroxycholesterol. hmdb.ca
Cellular and Systemic Fate of 25-Hydroxycholesterol and its Metabolites
The cellular and systemic fate of 25-hydroxycholesterol and its metabolites is complex, involving transport, esterification, and interaction with various cellular components. The uptake of 25-HC from serum into macrophages is rapid, as is its subsequent esterification and the hydrolysis of its esters. nih.gov
Unlike cholesterol, 25-HC can be efficiently removed from cells by serum albumin. nih.gov The movement of 25-HC between the cytoplasm and the plasma membrane occurs at a rate similar to that of cholesterol, suggesting a facilitated transport mechanism. nih.govfao.org However, the rates of esterification, hydrolysis, and movement between the plasma membrane and the extracellular environment are greater for 25-HC. nih.gov
Systemically, 25-HC and its metabolites are involved in regulating lipid levels and inflammatory responses. nih.gov For instance, 25HC3S has been shown to decrease lipid accumulation and suppress inflammation in mouse models of nonalcoholic fatty liver disease. nih.gov In the testes, macrophages can secrete 25-HC, which is then taken up by Leydig cells and converted into testosterone (B1683101). wikipedia.org Furthermore, the metabolite 7α,25-DHC acts as a chemokine, influencing the migration of immune cells in lymphoid tissues. nih.govnih.gov The various metabolic transformations of 25-HC thus determine its ultimate biological function, whether it be contributing to bile acid pools, regulating lipid metabolism through sulfation, or directing immune cell traffic via further hydroxylation.
Cellular and Molecular Mechanisms of Action of 25 Hydroxycholesterol
Regulation of Cholesterol Homeostasis
25-hydroxycholesterol (B127956) (25-HC) is a pivotal regulator of cellular cholesterol levels, employing a multi-pronged approach to maintain homeostasis. It modulates the activity of key enzymes, transcription factors, and receptor pathways involved in cholesterol synthesis and uptake.
Inhibition of 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMG-CoA Reductase) Activity and Gene Expression
25-HC is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov In human intestinal Caco-2 cells, 25-HC demonstrates significantly greater potency in inhibiting reductase activity compared to cholesterol itself. nih.gov This inhibition serves as a direct feedback mechanism to curtail the de novo synthesis of cholesterol when sterol levels are high.
The regulatory action of 25-HC extends to the genetic level. At high concentrations, it can lead to a 50% reduction in the messenger RNA (mRNA) levels of HMG-CoA reductase, indicating transcriptional control. nih.gov However, the primary mechanism of regulation by apically derived sterols in intestinal cells appears to be post-transcriptional. nih.gov In macrophages, 25-HC has also been shown to suppress HMG-CoA reductase mRNA levels. nih.gov This inhibition is intricately linked to its effects on the SREBP pathway, which governs the transcription of the HMG-CoA reductase gene (HMGCR). nih.govfrontiersin.org
Modulation of Sterol Regulatory Element-Binding Protein (SREBP) Processing
A central mechanism by which 25-HC controls cholesterol synthesis is through its modulation of Sterol Regulatory Element-Binding Protein (SREBP) processing, specifically SREBP-2. frontiersin.org SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum (ER) to the Golgi apparatus for processing. The active form then translocates to the nucleus to stimulate the transcription of genes involved in lipid synthesis, including HMGCR and the LDL receptor. frontiersin.org
25-HC inhibits the activation of SREBPs through a distinct mechanism compared to cholesterol. nih.gov It potently promotes the binding of the SREBP cleavage-activating protein (SCAP) to insulin-induced gene (Insig) proteins in the ER. nih.govnih.gov This SCAP-Insig complex formation retains the SREBP-SCAP complex within the ER, preventing its transport to the Golgi and subsequent proteolytic activation. nih.govnih.govresearchgate.net Interestingly, unlike cholesterol, 25-HC does not appear to induce a direct conformational change in SCAP. nih.govresearchgate.net This suggests that 25-HC may act indirectly, possibly through a separate sensor protein, to elicit the binding of SCAP to Insig. nih.gov
Impact on Low-Density Lipoprotein (LDL) Receptor Pathway
The influence of 25-HC extends to the regulation of cholesterol uptake from circulating low-density lipoproteins (LDL). By inhibiting the processing and activation of SREBP-2, 25-HC effectively downregulates the expression of the LDL receptor gene, thereby reducing the cell's capacity for LDL uptake. nih.gov
Furthermore, 25-HC can impact the LDL receptor pathway through its activation of Liver X Receptors (LXRs). LXR activation induces the expression of the Inducible Degrader of the LDL Receptor (IDOL), an E3 ubiquitin ligase that targets the LDL receptor for degradation. nih.gov This provides a complementary, SREBP-independent mechanism for reducing cellular cholesterol influx. nih.gov
Table 1: Effects of 25-Hydroxycholesterol on Key Proteins in Cholesterol Homeostasis
| Target Protein | Cellular Context | Observed Effect of 25-HC | Mechanism |
|---|---|---|---|
| HMG-CoA Reductase | Human intestinal cells (Caco-2), Macrophages | Potent inhibition of enzyme activity; reduction of mRNA levels. nih.govnih.gov | Indirectly via suppression of SREBP-2 processing; potential direct post-transcriptional regulation. nih.govnih.gov |
| SREBP-2 | Chinese Hamster Ovary (CHO) cells | Inhibition of processing and activation. nih.govresearchgate.net | Promotes SCAP-Insig complex formation, retaining SREBP-2 in the endoplasmic reticulum. nih.govnih.gov |
| LDL Receptor | General | Reduced expression and increased degradation. nih.govnih.gov | Suppression of SREBP-2-mediated transcription; LXR-mediated induction of IDOL. nih.govnih.gov |
Interaction with Nuclear Receptors
25-hydroxycholesterol functions as a signaling ligand, binding to and modulating the activity of specific nuclear receptors. These interactions are key to its role in gene regulation, affecting not only lipid metabolism but also inflammatory and estrogenic signaling pathways.
Liver X Receptor (LXR) Agonism
25-HC is an established endogenous agonist for Liver X Receptors (LXRα and LXRβ), which act as cellular cholesterol sensors. nih.govmdpi.com Upon binding 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. mdpi.com
This activation plays a crucial role in reverse cholesterol transport by inducing the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from cells to HDL particles. nih.govmdpi.com LXR activation by 25-HC also upregulates the expression of cholesterol 25-hydroxylase (CH25H), the very enzyme that synthesizes 25-HC, creating a positive feedback loop. frontiersin.orgmdpi.com
Estrogen Receptor Alpha (ERα) Activation
Beyond its role in cholesterol metabolism, 25-HC exhibits estrogenic activity through its direct interaction with Estrogen Receptor Alpha (ERα). nih.govnih.gov Research has demonstrated that 25-HC can bind to and activate ERα, mediating gene expression and cellular growth responses in breast and ovarian cancer cells. nih.govplos.org
In these cells, 25-HC activates ERα in a dose-dependent fashion, although with lower efficacy than the primary estrogen, 17β-estradiol. plos.org This activation leads to the recruitment of ERα to Estrogen Response Elements (EREs) within the regulatory regions of target genes, such as pS2, subsequently inducing their transcription. nih.gov This interaction highlights a significant crosstalk between cholesterol metabolism and estrogen signaling pathways, where an oxysterol can mimic the action of a steroid hormone. nih.govplos.org
Table 2: Nuclear Receptor Interactions of 25-Hydroxycholesterol
| Nuclear Receptor | Type of Interaction | Key Downstream Effects & Target Genes |
|---|---|---|
| Liver X Receptor (LXR) | Agonist. nih.govmdpi.com | Upregulation of genes for cholesterol efflux (ABCA1, ABCG1), feedback synthesis (CH25H), and lipid metabolism (LPL). nih.govmdpi.commdpi.com |
| Estrogen Receptor Alpha (ERα) | Activator/Agonist. nih.govplos.org | Induction of estrogen-responsive genes (e.g., pS2, Progesterone Receptor) and promotion of growth in ER-positive cells. nih.govplos.org |
Retinoic Acid-Related Orphan Receptor (ROR) Modulation
25-Hydroxycholesterol (25-HC) has been identified as a significant modulator of Retinoic Acid-Related Orphan Receptors (RORs), particularly RORα and RORγ. nih.govnih.gov These orphan nuclear receptors are crucial in regulating various physiological processes, including development, metabolism, and immune function. nih.gov
While some studies have indicated that 25-HC does not significantly affect the activity of RORα, others have shown it to act as an inverse agonist for this receptor. nih.govnih.gov For RORγ, 25-HC has been demonstrated to promote the recruitment of coactivators, suggesting an agonistic role. nih.gov Specifically, cholesterol derivatives like 20α-hydroxycholesterol, 22(R)-hydroxycholesterol, and 25-HC strongly enhance the interaction of RORγ with coactivator motifs. nih.gov The binding of these hydroxycholesterols to the RORγ ligand-binding domain (LBD) facilitates this interaction. nih.gov
The modulation of RORs by 25-HC has significant downstream effects. For instance, the crosstalk between 25-HC and RORα is involved in regulating lipid droplet homeostasis in macrophages. nih.gov Research has shown that macrophages deficient in RORα have a decreased expression of cholesterol 25-hydroxylase (Ch25h), the enzyme that produces 25-HC, and exhibit larger lipid droplets. nih.gov Treatment with 25-HC can restore normal lipid accumulation in these cells. nih.gov
It's important to note that other sterols and cholesterol metabolites also interact with RORs. For example, 7-oxygenated sterols have been identified as high-affinity ligands for both RORα and RORγ, acting as inverse agonists. nih.gov
Table 1: Effects of 25-Hydroxycholesterol on ROR Activity
| Receptor | Reported Effect of 25-HC | Downstream Consequence |
| RORα | Inverse agonist nih.gov | Regulation of lipid droplet homeostasis in macrophages nih.gov |
| RORγ | Agonist (promotes coactivator recruitment) nih.gov | Modulation of target gene transcription nih.gov |
G Protein-Coupled Receptor (GPCR) Signaling (e.g., GPR183/EBI2)
25-hydroxycholesterol is a key player in signaling through the G protein-coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2). nih.gov While the most potent endogenous agonist for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC), a metabolite of 25-HC, 25-HC itself can also interact with this receptor system. nih.govmdpi.com The enzyme responsible for converting 25-HC to 7α,25-OHC is cytochrome P450 family 7 subfamily B member 1 (CYP7B1). mdpi.com
The EBI2 signaling axis is crucial for the positioning of immune cells, particularly B cells, within lymphoid organs. nih.gov This process is guided by a chemotactic gradient of EBI2's lipid agonists. nih.gov EBI2 signals primarily through Gαi proteins, but can also engage G protein-independent pathways involving β-arrestin recruitment, leading to cell migration. nih.govnih.gov
Dysregulation of the 25-HC/7α,25-OHC-EBI2 signaling pathway has been implicated in various inflammatory and autoimmune diseases, as well as in the life cycle of the Epstein-Barr virus. nih.govfrontiersin.org For instance, this signaling pathway is involved in regulating B cell migration and responses, and its disruption may contribute to conditions like multiple sclerosis, rheumatoid arthritis, and lupus. frontiersin.org
Table 2: 25-Hydroxycholesterol in GPCR Signaling
| Receptor | Ligand | Key Function |
| GPR183/EBI2 | 7α,25-dihydroxycholesterol (metabolite of 25-HC) nih.govmdpi.com | Regulates immune cell migration, particularly B cells nih.gov |
Effects on Cellular Membrane Structure and Dynamics
25-hydroxycholesterol exerts significant influence on the structure and dynamics of cellular membranes. nih.govnih.gov Its presence can alter the physical properties of the lipid bilayer, impacting processes that rely on specific membrane organization, such as the formation of lipid rafts. nih.gov
Studies using atomic force microscopy have revealed that 25-HC inhibits the lipid-condensing effects of cholesterol. nih.govnih.gov This leads to a less rigid and more fluid membrane. The introduction of 25-HC into a membrane, or the conversion of some of its cholesterol into 25-HC, results in morphological changes to sphingomyelin-enriched domains and promotes inhomogeneities in lipid packing. nih.govnih.gov These structural alterations ultimately lead to variations in membrane stiffness. nih.gov
The mechanism behind this effect lies in the distinct orientation of 25-HC within the bilayer compared to cholesterol. nih.gov While cholesterol aligns parallel to the phospholipid tails, inducing a condensing effect, 25-HC adopts a more tilted orientation. nih.gov This allows both its 3β- and 25-hydroxyl groups to interact with the polar headgroups of phospholipids (B1166683), resulting in an expansive effect on the membrane. nih.gov This altered membrane structure can, in turn, affect the function of membrane-associated proteins and processes like viral entry. nih.gov Furthermore, the presence of 25-HC can increase the availability of cholesterol to external acceptors by shifting its position towards the water interface. sigmaaldrich.com
Table 3: Impact of 25-Hydroxycholesterol on Membrane Properties
| Membrane Property | Effect of 25-Hydroxycholesterol |
| Rigidity | Decreased nih.govnih.gov |
| Lipid Packing | Increased inhomogeneity nih.govnih.gov |
| Cholesterol Condensing Effect | Inhibited nih.govnih.gov |
| Cholesterol Availability | Increased sigmaaldrich.com |
Modulation of Ion Channels (e.g., NMDA receptors, SLO1) and Adhesion Molecules (e.g., integrins)
25-hydroxycholesterol has been shown to modulate the activity of various ion channels and adhesion molecules, highlighting its diverse signaling roles. nih.govnih.gov
Ion Channels:
NMDA Receptors: 25-HC can directly, though weakly, enhance the glutamate-induced current through N-methyl-D-aspartate (NMDA) receptors. nih.gov More significantly, it acts as a noncompetitive antagonist to the potentiation of NMDA receptor currents by 24(S)-hydroxycholesterol. nih.gov This antagonistic action can be neuroprotective by mitigating the excitotoxicity associated with NMDA receptor hyperactivation. nih.govresearchgate.net
SLO1 (BK) Channels: At micromolar concentrations, 25-HC can reduce the currents through large-conductance calcium-activated potassium (BK) channels, also known as SLO1. nih.gov This effect is not exclusive to 25-HC, as other oxysterols with a hydroxylated side chain exhibit similar activity. nih.gov By limiting the activity of BK channels, oxysterols can potentially enhance calcium-dependent cellular processes. nih.gov
Adhesion Molecules:
Integrins: 25-HC can directly bind to and activate α5β1 and αvβ3 integrins. repec.orgnih.govsigmaaldrich.com This interaction triggers the integrin-focal adhesion kinase (FAK) signaling pathway. repec.orgnih.govsigmaaldrich.com In macrophages and epithelial cells, treatment with 25-HC leads to an increase in activated αvβ3 integrin at adhesion sites. repec.orgnih.gov This activation of integrin signaling by 25-HC can induce a proinflammatory response, including the production of cytokines like TNF and IL-6. repec.orgnih.gov
Table 4: Modulation of Ion Channels and Adhesion Molecules by 25-Hydroxycholesterol
| Target Molecule | Type | Effect of 25-HC |
| NMDA Receptor | Ion Channel | Weak direct enhancement; antagonism of 24(S)-HC potentiation nih.gov |
| SLO1 (BK) Channel | Ion Channel | Reduction of current nih.gov |
| α5β1 and αvβ3 Integrins | Adhesion Molecule | Direct binding and activation repec.orgnih.govsigmaaldrich.com |
Interactions with Intracellular Sterol-Binding Proteins
25-hydroxycholesterol interacts with several intracellular sterol-binding proteins, playing a role in cholesterol homeostasis and transport. Key among these are the oxysterol-binding protein (OSBP) and the OSBP-related proteins (ORPs).
OSBP was initially identified as a high-affinity binding protein for 25-HC. nih.gov Upon binding 25-HC, OSBP translocates from the cytosol to the Golgi apparatus. nih.gov However, studies have shown that the inhibition of cholesterol biosynthesis by 25-HC is independent of OSBP, suggesting that OSBP may not be the primary mediator of this specific action of 25-HC. nih.gov
The ORP family consists of several members, some of which also bind 25-HC. portlandpress.com For example, ORP1 and ORP2 have been shown to bind 25-HC in vitro. portlandpress.com ORP4, which shares a high degree of similarity with OSBP, also binds 25-HC with high affinity and specificity. nih.govportlandpress.com
Another important interaction is with the Niemann-Pick C2 protein (NPC2), a lysosomal sterol transfer protein. nih.gov 25-HC can bind to NPC2, although with a lower affinity than cholesterol. nih.gov This interaction is relevant for the transport of oxysterols through the endo-lysosomal pathway. nih.gov
These interactions with various sterol-binding proteins underscore the complex role of 25-HC in intracellular sterol trafficking and signaling.
Table 5: Interaction of 25-Hydroxycholesterol with Intracellular Sterol-Binding Proteins
| Protein | Function | Interaction with 25-HC |
| OSBP | Oxysterol-binding protein | High-affinity binding; induces translocation to Golgi nih.gov |
| ORP1, ORP2, ORP4 | OSBP-related proteins | Bind 25-hydroxycholesterol portlandpress.comnih.govportlandpress.com |
| NPC2 | Lysosomal sterol transfer protein | Binds with lower affinity than cholesterol nih.gov |
Biological and Physiological Roles of 25 Hydroxycholesterol
Role in Lipid Metabolism and Transport
25-HC is a key player in the intricate network that governs cellular lipid balance. It influences the efflux of cholesterol from cells, prevents excessive lipid buildup, and modulates the primary pathways of cholesterol synthesis and uptake.
25-HC plays a crucial role in promoting reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. A primary mechanism for this is its ability to upregulate the expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govmdpi.com This regulation is largely mediated through the activation of Liver X Receptors (LXRs), which are nuclear receptors that function as cellular cholesterol sensors. nih.govbioscientifica.com
When cellular cholesterol levels rise, so do the levels of oxysterols like 25-HC. 25-HC acts as a ligand for LXRs, which then form a heterodimer with the Retinoid X Receptor (RXR). frontiersin.org This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, including ABCA1 and ABCG1, stimulating their transcription. frontiersin.orgnih.govnih.gov
ABCA1 primarily facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), initiating the formation of high-density lipoprotein (HDL) particles. ahajournals.org
ABCG1 promotes the efflux of cholesterol to mature HDL particles. ahajournals.org Studies have shown that ABCG1 also transports a spectrum of sterols, including oxysterols like 25-HC itself. ahajournals.orgnih.gov
This LXR-dependent induction of ABCA1 and ABCG1 by 25-HC creates a feed-forward loop that enhances the removal of excess cholesterol from cells, particularly macrophages, thereby protecting against the formation of foam cells, a hallmark of atherosclerosis. nih.govnih.gov
Table 1: Regulation of ABC Transporters by 25-Hydroxycholesterol (B127956)
| Transporter | Regulating Receptor | Effect of 25-HC | Outcome |
|---|---|---|---|
| ABCA1 | LXR | Upregulates expression nih.govmdpi.com | Promotes cholesterol and phospholipid efflux to apoA-I ahajournals.org |
| ABCG1 | LXR | Upregulates expression nih.govmdpi.com | Promotes cholesterol efflux to HDL ahajournals.org |
Beyond promoting cholesterol efflux, 25-HC actively suppresses lipid accumulation through multiple mechanisms. One of its most well-documented roles is the potent suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, particularly SREBP-2, which is the master transcriptional regulator of cholesterol biosynthesis. frontiersin.orgnih.gov
The SREBP-2 precursor is normally held in the endoplasmic reticulum (ER) membrane by binding to the SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus for proteolytic cleavage, releasing the active transcription factor which then migrates to the nucleus. youtube.comyoutube.com 25-HC inhibits this process by binding to an ER-resident protein called INSIG (insulin-induced gene). nih.gov This binding strengthens the interaction between INSIG and SCAP, effectively locking the SCAP-SREBP-2 complex in the ER and preventing its activation. nih.govfrontiersin.org This halt in SREBP-2 processing leads to the downregulation of genes involved in cholesterol synthesis (like HMG-CoA reductase) and uptake (like the LDL receptor), thus preventing further cholesterol accumulation. nih.govyoutube.com
Furthermore, 25-HC promotes the esterification of excess cholesterol into cholesteryl esters for storage in lipid droplets by activating the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). frontiersin.orgnih.gov This process sequesters free cholesterol, which can be toxic to the cell, into a more inert form. frontiersin.org However, the relationship is complex, as some studies have shown that 25-HC can induce the biosynthesis of fatty acids and triglycerides, potentially contributing to lipid accumulation under certain conditions. mdpi.com
Immunomodulation and Inflammatory Responses
25-HC is a pivotal link between lipid metabolism and immunity, acting as a potent immunomodulator. nih.gov Its synthesis is strongly induced in macrophages and other immune cells by inflammatory stimuli, positioning it at the crossroads of innate and adaptive immune responses. frontiersin.orgnih.gov
The role of 25-HC in inflammation is multifaceted, exhibiting both pro- and anti-inflammatory properties depending on the context. A key target is the Toll-like Receptor (TLR) signaling pathway. Macrophages stimulated through TLRs, such as TLR4 by lipopolysaccharide (LPS), significantly increase the expression of CH25H and the production of 25-HC. nih.govnih.govbiorxiv.org
Anti-inflammatory Effects: 25-HC has been shown to exert significant anti-inflammatory effects by suppressing the production of key inflammatory cytokines. It can inhibit the activation of inflammasomes, multi-protein complexes that trigger the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β). frontiersin.orgnih.gov This suppression is mediated, in part, through its inhibition of the SREBP pathway, as SREBP activation can promote inflammasome activity. frontiersin.orgnih.gov By reducing SREBP processing, 25-HC decreases Il1b transcription. nih.gov Some research also suggests 25-HC can interact with myeloid differentiation protein 2 (MD2), a co-receptor for TLR4, thereby preventing LPS from binding and inhibiting downstream inflammatory signaling. nih.gov
Pro-inflammatory Effects: Conversely, 25-HC can also amplify inflammatory responses. It has been reported to act as an amplifier of TLR-mediated inflammation by recruiting the transcription factor AP-1 to inflammatory gene promoters, boosting the expression of cytokines like IL-1, IL-6, and IL-8. frontiersin.org In microglial cells, 25-HC potentiates the LPS-induced production of IL-1β. biorxiv.org This dual functionality allows 25-HC to fine-tune the inflammatory response, a role that is still being actively investigated. frontiersin.org
Table 2: Dual Inflammatory Roles of 25-Hydroxycholesterol
| Effect | Mechanism | Key Mediators | Outcome |
|---|---|---|---|
| Anti-inflammatory | Inhibits SREBP processing, represses inflammasomes nih.gov | SREBP, INSIG | Decreased IL-1β production frontiersin.orgnih.gov |
| Pro-inflammatory | Recruits AP-1 to inflammatory gene promoters frontiersin.org | AP-1, TLR4 | Increased IL-1, IL-6, IL-8 production frontiersin.orgnih.gov |
25-HC also extends its regulatory influence to the adaptive immune system, particularly affecting B cell function. Research has demonstrated that 25-HC, produced by macrophages in response to TLR activation, acts as a potent suppressor of Immunoglobulin A (IgA) production. nih.govnih.govpnas.org
This suppression occurs through multiple actions on B cells. Treatment with nanomolar concentrations of 25-HC was found to:
Inhibit B cell proliferation stimulated by Interleukin-2 (IL-2). nih.gov
Repress the expression of Activation-Induced Deaminase (AID) , a critical enzyme required for immunoglobulin class switch recombination (CSR). nih.govnih.gov
Block class switch recombination to IgA in both T cell-dependent and T cell-independent pathways. nih.gov
By preventing B cells from switching their antibody production from IgM to IgA, 25-HC serves as a negative feedback signal from the innate immune system to the adaptive immune system. nih.govnih.govpnas.org This mechanism may be crucial for locally controlling the mucosal immune response and preventing excessive inflammation. nih.gov
Cellular Growth, Proliferation, and Apoptosis Regulation
25-HC exerts profound effects on fundamental cellular processes, including cell growth, proliferation, and programmed cell death (apoptosis). nih.govnih.gov These effects are highly cell-type-specific and contribute to its roles in both normal physiology and disease.
In many cell types, particularly cancer cells and rapidly dividing cells, 25-HC is a potent inhibitor of proliferation and an inducer of apoptosis. nih.govresearchgate.net For instance, 25-HC treatment has been shown to provoke apoptosis in oligodendrocyte cell lines and cervical cancer cells. nih.govresearchgate.net The mechanisms underlying these effects often involve the induction of cellular stress. Studies have shown that 25-HC can cause:
Oxidative Stress : By increasing reactive oxygen species (ROS) and lipid peroxidation. bohrium.comnih.gov
ER Stress : Triggered by disruptions in lipid homeostasis. nih.gov
Mitochondrial Dysfunction : Leading to the activation of the intrinsic apoptotic pathway. nih.gov
A recent study on extravillous trophoblasts, a cell type crucial for placental development, found that 25-HC significantly inhibited cell proliferation and induced apoptosis and ferroptosis (an iron-dependent form of cell death) by causing oxidative stress. bohrium.comnih.gov Conversely, in some contexts, the downstream metabolites of 25-HC can promote cell proliferation. nih.gov This highlights the complexity of its regulatory network, where its ultimate effect depends on the cellular environment and its subsequent metabolic conversion.
Neuroinflammatory Processes and Neuronal Homeostasis
25-Hydroxycholesterol (25-HC), an oxidized form of cholesterol, is a significant modulator of neuroinflammatory processes and plays a crucial role in maintaining neuronal homeostasis. nih.govwikipedia.org Its production is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H), which is notably upregulated in microglia, the primary immune cells of the central nervous system, in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govbiorxiv.orgnih.gov This suggests a direct link between neuroinflammation and the synthesis of 25-HC.
In the context of neurodegenerative diseases such as Alzheimer's disease and tauopathies, aberrant oxysterol biosynthesis, including that of 25-HC, has been implicated in their pathogenesis. nih.govnih.govrupress.org Studies have shown that 25-HC, produced by microglia, can act as an amplifier of the inflammatory response. rupress.orgbiorxiv.org This can contribute to the neuroinflammation and subsequent neurodegeneration observed in these conditions. rupress.org Specifically, in a mouse model of tauopathy, the absence of CH25H and the resulting reduction in 25-HC led to a significant decrease in age-dependent neurodegeneration and neuroinflammation in the hippocampus and entorhinal/piriform cortex. rupress.org Furthermore, transcriptomic analyses revealed that a deficiency in CH25H suppressed proinflammatory signaling in microglia. rupress.orgbiorxiv.org
Conversely, 25-HC also exhibits regulatory functions that can limit excessive inflammation. It can act as a negative feedback regulator by suppressing the interferon-gamma (IFNγ)-mediated production of pro-inflammatory cytokines by microglia. nih.gov This dual role highlights the complexity of 25-HC's function in the brain, where its effects can be either protective or detrimental depending on the context and concentration. nih.gov
From a homeostatic perspective, 25-HC is a potent regulator of cholesterol metabolism within neuronal cells. nih.govnih.govresearchgate.net It influences the expression of genes involved in both cholesterol biosynthesis and efflux. For instance, in a murine neuronal cell line, 25-HC was found to downregulate the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase and squalene (B77637) synthase, while upregulating the transcription of genes responsible for cholesterol efflux, like ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE). nih.govnih.govresearchgate.net This helps to prevent the accumulation of cellular cholesterol. nih.gov
Below is a table summarizing the key effects of 25-Hydroxycholesterol on neuronal gene expression:
| Gene/Protein | Effect of 25-HC | Function |
| ABCA1 | Upregulation | Cholesterol Efflux |
| ApoE | Upregulation | Cholesterol Efflux |
| HMG-CoA Reductase | Downregulation | Cholesterol Biosynthesis |
| Squalene Synthase | Downregulation | Cholesterol Biosynthesis |
| SREBP2 | Downregulation | Cholesterol Biosynthesis |
This table illustrates the regulatory role of 25-HC in maintaining cholesterol balance within neuronal cells.
Reproductive System Implications (e.g., Leydig cell differentiation)
25-Hydroxycholesterol plays a significant role in the male reproductive system, particularly in the differentiation and function of Leydig cells, the primary producers of testosterone (B1683101) in the testes. nih.govoup.comscite.ai Testicular macrophages, a type of immune cell residing in the testes, are a key source of 25-HC. nih.govoup.comnih.gov These macrophages possess the enzyme cholesterol 25-hydroxylase and actively produce 25-HC. nih.gov
The proximity of macrophages to Leydig cells allows for a paracrine signaling mechanism where 25-HC secreted by macrophages influences Leydig cell function. wikipedia.org Research indicates that 25-HC is involved in the maturation of Leydig cells. oup.com Chronic exposure of Leydig cells to 25-HC has been shown to increase the basal production of testosterone. nih.govscite.ai Furthermore, 25-HC can increase the activity of 3β-hydroxysteroid dehydrogenase, an enzyme crucial for testosterone synthesis, in both progenitor and immature Leydig cells. nih.govscite.ai These findings suggest that macrophage-derived 25-HC is an important factor in the normal development and steroidogenic capacity of Leydig cells. nih.govoup.comscite.ai
However, the effects of 25-HC on Leydig cells appear to be dose-dependent. While it can enhance basal testosterone production, prolonged exposure to high concentrations of 25-HC has been observed to decrease the responsiveness of Leydig cells to luteinizing hormone (LH), a key regulator of steroidogenesis. nih.govoup.com Despite this, Leydig cells have shown a high resistance to the cytotoxic effects of 25-HC compared to other cell types. nih.gov
The following table summarizes the effects of 25-Hydroxycholesterol on Leydig cell function:
| Endpoint | Effect of 25-HC |
| Basal Testosterone Production | Increased |
| LH-Stimulated Steroidogenesis | Decreased (at high concentrations) |
| 3β-Hydroxysteroid Dehydrogenase Activity | Increased |
This table highlights the dual nature of 25-HC's influence on Leydig cell steroidogenesis.
Broadly Antiviral Activities
25-Hydroxycholesterol has emerged as a potent endogenous antiviral molecule with a broad spectrum of activity against numerous viruses. nih.govnih.gov Its antiviral properties are a key component of the innate immune response to viral infections. nih.gov The production of 25-HC is induced by interferons, signaling proteins that are released by host cells in response to the presence of viruses. biorxiv.orgnih.gov The enzyme responsible for its synthesis, cholesterol 25-hydroxylase (CH25H), is an interferon-stimulated gene. biorxiv.orgnih.govfrontiersin.org
The antiviral mechanisms of 25-HC are multifaceted and primarily revolve around its ability to modulate cellular cholesterol homeostasis and disrupt viral entry and replication processes. nih.gov One of the primary ways 25-HC exerts its antiviral effects is by restricting viral entry into host cells. It achieves this by altering the composition and fluidity of the cell membrane, making it less permissive for viral fusion and entry. nih.govfrontiersin.org This is particularly effective against enveloped viruses. frontiersin.org
Furthermore, 25-HC can inhibit viral replication by interfering with various intracellular pathways. It can disrupt the function of endosomal pathways, which are often hijacked by viruses to release their genetic material into the cytoplasm. nih.gov Additionally, 25-HC can disturb the post-translational modification of viral proteins, such as prenylation and glycosylation, which are essential for their proper function and the assembly of new virus particles. nih.gov
Research has demonstrated the in vitro and in vivo antiviral activity of 25-HC against a range of viruses, including Zika virus (ZIKV) and SARS-CoV-2. nih.govescholarship.org For instance, treatment with 25-HC has been shown to inhibit ZIKV infection and reduce viremia in animal models. nih.gov Similarly, it has been identified as a potent inhibitor of SARS-CoV-2 replication. escholarship.org
The table below provides a summary of the antiviral mechanisms of 25-Hydroxycholesterol:
| Mechanism | Description |
| Inhibition of Viral Entry | Alters cell membrane properties to block viral fusion. |
| Disruption of Endosomal Pathways | Prevents the release of viral genetic material into the cytoplasm. |
| Inhibition of Protein Prenylation | Interferes with the modification of viral proteins. |
| Inhibition of Protein Glycosylation | Disturbs the proper folding and function of viral proteins. |
This table outlines the diverse strategies employed by 25-HC to combat viral infections.
Neurodegenerative Disorders
Emerging evidence suggests a significant role for 25-hydroxycholesterol in the pathology of several neurodegenerative diseases.
Alzheimer's Disease
In Alzheimer's disease (AD), neuroinflammation and disruptions in lipid balance are key features. nih.gov The enzyme that produces 25-HC, cholesterol 25-hydroxylase (CH25H), is upregulated in the brains of AD patients and mouse models of the disease. nih.govnih.gov This leads to increased levels of 25-HC, which can amplify the production of the pro-inflammatory cytokine IL-1β in microglia, the brain's immune cells. nih.gov This effect is particularly pronounced in the presence of apolipoprotein E4 (apoE4), a major genetic risk factor for AD. nih.gov Furthermore, 25-HC has been shown to impair the ability of microglia to clear amyloid-beta plaques, a hallmark of AD, and to disrupt the cell membrane, leading to reduced microglial movement and phagocytic activity. nih.gov Studies have also shown that oxidized cholesterol can be more toxic to nerve cells than regular cholesterol and may contribute to the formation of amyloid plaques and neuroinflammation. nutritionfacts.org
Amyotrophic Lateral Sclerosis (ALS)
Studies have found elevated levels of 25-HC in the serum and cerebrospinal fluid of untreated ALS patients, and these levels are associated with disease severity and progression. nih.govnih.govalsnewstoday.com In laboratory models of ALS, 25-HC has been shown to induce the death of motor neurons. nih.govalsnewstoday.comresearchgate.net The enzymes responsible for synthesizing 25-HC are also found in higher amounts in the brains of ALS mouse models during the early stages of the disease. nih.govnih.govresearchgate.net These findings suggest that 25-HC is actively involved in the pathogenesis of ALS, particularly in its early symptomatic phase, by promoting neuronal apoptosis. nih.govnih.gov
Spastic Paraplegia
Hereditary spastic paraplegia type 5 (SPG5) is a neurodegenerative disorder caused by mutations in the CYP7B1 gene, which encodes an enzyme that metabolizes 25-HC. oup.comnih.gov This genetic defect leads to a significant accumulation of 25-HC in the plasma of SPG5 patients. oup.comnih.govnih.gov While the direct causal link is still being investigated, the markedly elevated levels of this oxysterol are considered a robust diagnostic biomarker for the disease. oup.com
Metabolic Dysregulation
Aberrant 25-HC levels are also linked to metabolic disorders, particularly those affecting the liver and cholesterol metabolism.
Nonalcoholic Fatty Liver Disease (NAFLD)
NAFLD is a condition characterized by fat accumulation in the liver, which can progress to more severe inflammation and damage (nonalcoholic steatohepatitis or NASH). nih.govyoutube.com 25-HC and its synthesizing enzyme, Ch25h, appear to have a protective role against the development of hepatic steatosis. nih.gov In the absence of Ch25h, mice on a high-fat diet exhibit increased total cholesterol and triglycerides in their serum and are more susceptible to fat accumulation in the liver. nih.gov This is attributed to reduced cholesterol efflux and increased cholesterol synthesis. nih.gov Conversely, some studies have noted increased levels of certain oxysterols in the livers of patients with NASH, suggesting a complex role for these molecules in the disease's progression. nih.gov
Hypercholesterolemia
25-HC is a known regulator of cholesterol homeostasis. tandfonline.com It acts as a potent inhibitor of cholesterol biosynthesis. nih.gov Elevated levels of oxysterols, including 25-HC, have been observed in individuals with hypercholesterolemia. nih.gov
Cardiovascular Implications
The role of 25-HC in cardiovascular health is multifaceted, with evidence suggesting both detrimental and potentially protective effects.
Atherosclerosis
Atherosclerosis, the hardening of the arteries, is a key contributor to cardiovascular disease. 25-HC accumulates in human coronary atherosclerotic lesions. ahajournals.orgnih.gov Macrophage-derived 25-HC can accelerate the progression of atherosclerosis and promote plaque instability by amplifying the inflammatory response in macrophages and inhibiting the migration of smooth muscle cells. ahajournals.orgnih.gov This oxysterol is also known to induce changes in arterial smooth muscle cells consistent with the early stages of arteriosclerosis. ahajournals.org
Cardioprotection
Interestingly, 25-HC has also been shown to exhibit estrogen-like activity in the cardiovascular system. nih.govcapes.gov.br It can mimic the effects of 17β-estradiol in protecting cardiomyocytes from hypoxia-induced apoptosis. capes.gov.br This suggests a potential role for 25-HC in protecting the heart in low-oxygen environments. capes.gov.br
Role in Oncogenesis and Cancer Cell Signaling
The involvement of 25-HC in cancer is complex and appears to be context-dependent, with studies reporting both pro- and anti-tumorigenic effects.
Recent research has highlighted the pathogenic role of 25-HC in the development and progression of various cancers. tandfonline.com It has been implicated in promoting the proliferation of bladder cancer cells and contributing to their resistance to chemotherapy. nih.govnih.gov In breast and ovarian cancer cells, 25-HC can activate estrogen receptor α-mediated signaling, which may contribute to tumor progression. nih.govnih.govsigmaaldrich.com Additionally, in gastric cancer, 25-HC has been found to decrease the sensitivity of cancer cells to certain chemotherapy drugs and promote cell invasion. spandidos-publications.com
Conversely, some studies suggest that 25-HC may have protective effects. For instance, in pancreatic cancer, lower expression of the enzyme that produces 25-HC is associated with a poorer prognosis, and 25-HC has been shown to have anti-metastatic properties by suppressing angiogenesis. nih.gov
Table of Compounds
Conclusion
25-Hydroxycholesterol-(26,27-3H) stands as a powerful research tool, enabling detailed investigations into the multifaceted roles of its non-labeled counterpart. From its fundamental role in regulating cholesterol metabolism to its complex involvement in the immune system and neurological processes, this radiolabeled oxysterol continues to be instrumental in advancing our knowledge of cellular and systemic biology. The precise insights gained from studies utilizing this compound are crucial for understanding health and for the potential development of new therapeutic strategies for a variety of diseases.
Advanced Research Methodologies Utilizing 25 Hydroxycholesterol 26,27 3h
Application in Quantitative Metabolic Flux and Turnover Studies
The use of tritiated 25-hydroxycholesterol (B127956) has been instrumental in quantifying its metabolic turnover and flux within cellular systems. By tracing the movement and transformation of the radiolabeled compound, researchers can determine the rates of its esterification, hydrolysis, and efflux from cells.
In studies utilizing J774 and mouse peritoneal macrophages, a computer model for sterol mass transport was employed to compare the intracellular trafficking of cholesterol and 25-hydroxycholesterol. nih.gov This kinetic analysis revealed that the rate constants for the esterification and hydrolysis of 25-hydroxycholesterol were greater than those for cholesterol. nih.gov Furthermore, the bidirectional movement of 25-hydroxycholesterol between the plasma membrane and the extracellular medium was also found to be more rapid than that of cholesterol. nih.gov For both sterols, the rate-limiting step for the removal of their cellular esters was determined to be the rate of cytoplasmic ester hydrolysis. nih.gov
These quantitative studies, made possible by radiolabeling, have highlighted the dynamic nature of 25-hydroxycholesterol metabolism and its distinct trafficking pathways compared to cholesterol. The following table summarizes key kinetic parameters determined from such studies in macrophages.
| Metabolic Process | Rate Constant Comparison with Cholesterol | Key Finding |
|---|---|---|
| Esterification | Greater for 25-hydroxycholesterol | 25-hydroxycholesterol is rapidly esterified within the cell. |
| Ester Hydrolysis | Greater for 25-hydroxycholesterol | The hydrolysis of 25-hydroxycholesterol esters is a rapid process. |
| Movement between Cytoplasm and Plasma Membrane | Similar for both sterols | This transport step may be facilitated for both sterols. nih.gov |
| Bidirectional Movement between Plasma Membrane and Extracellular Medium | Greater for 25-hydroxycholesterol | 25-hydroxycholesterol is more readily exchanged with the extracellular environment. nih.gov |
Receptor Binding Assays and Ligand-Protein Interaction Studies
Receptor binding assays using 25-HYDROXYCHOLESTEROL-(26,27-3H) have been pivotal in identifying and characterizing intracellular proteins that specifically bind to this oxysterol. These studies have provided evidence for the existence of soluble cytoplasmic proteins that act as receptors or carriers for 25-hydroxycholesterol, distinguishing them from those that bind cholesterol.
Early investigations using L cell cultures incubated with low concentrations of 25-hydroxy[26,27-3H]cholesterol revealed the presence of at least two distinct sterol-binding proteins. nih.gov Density gradient fractionation of the cytosolic components showed that bound 25-hydroxycholesterol sedimented in two relatively narrow bands with sedimentation coefficients of approximately 5 S and 8 S. nih.gov In contrast, bound cholesterol formed broader bands with sedimentation coefficients of around 9 S and 21 S. nih.gov
Further evidence for the specificity of these interactions came from competition assays. Preincubation of the cells with a high concentration of unlabeled 25-hydroxycholesterol led to a decrease in the major 8S band of bound 25-hydroxy[3H]cholesterol. nih.gov However, preincubation with unlabeled cholesterol did not affect the binding pattern of the tritiated 25-hydroxycholesterol. nih.gov The proteinaceous nature of these binding components was confirmed by the elimination of binding after heat treatment of the cytosol and alterations in their sedimentation coefficients following proteolysis. nih.gov
The binding affinity of these cytosolic proteins for 25-hydroxycholesterol has also been quantified. In rat embryo fibroblasts, a specific binding protein with a sedimentation coefficient of about 8 S was identified. This protein was saturable and exhibited a high binding affinity for 25-hydroxycholesterol, with a dissociation constant (Kd) in the nanomolar range (approximately 5 x 10-9 M).
Intracellular Localization and Transport Investigations
Tracing the movement of 25-HYDROXYCHOLESTEROL-(26,27-3H) within cells has shed light on its subcellular distribution and the mechanisms governing its transport. These investigations have revealed a dynamic trafficking network that facilitates the movement of 25-hydroxycholesterol between different cellular compartments.
Studies in macrophages have shown that the uptake of 25-hydroxycholesterol from serum is both rapid and substantial. nih.gov Once inside the cell, it undergoes rapid esterification. nih.gov The intracellular transport of 25-hydroxycholesterol is not solely dependent on passive diffusion, as the similarity in the rate constants for its movement between the cytoplasm and the plasma membrane compared to the less water-soluble cholesterol suggests a facilitated transport mechanism. nih.gov
Furthermore, the efflux of 25-hydroxycholesterol from cells is also an active process. Like cholesterol, it can be removed from cells by high-density lipoprotein. nih.gov Uniquely, however, 25-hydroxycholesterol is also rapidly and extensively removed by serum albumin, a pathway not shared by cholesterol. nih.gov This differential efflux mechanism allows for the specific manipulation of cellular oxysterol levels in experimental settings.
Elucidation of Sterol-Binding Protein Functionality and Characterization
The use of radiolabeled 25-hydroxycholesterol has been crucial in identifying and characterizing a family of proteins known as the oxysterol-binding protein (OSBP)-related proteins (ORPs). These proteins are thought to play a key role in sterol sensing and non-vesicular transport.
In vitro binding assays using purified recombinant ORP1 and ORP2 have demonstrated their ability to bind [3H]25-hydroxycholesterol. portlandpress.com This binding is specific, as it can be competed away by an excess of unlabeled 25-hydroxycholesterol. portlandpress.com Live-cell photo-cross-linking experiments have further expanded the family of 25-hydroxycholesterol-binding proteins, suggesting that most of the 12 mammalian ORPs show an affinity for this oxysterol. portlandpress.com
One member of this family, ORP4, also known as OSBP2, has been shown to have a long form (ORP4-L) that binds [3H]25-hydroxycholesterol with high affinity and specificity, similar to OSBP. nih.gov In contrast, a shorter splice variant (ORP4-S) does not exhibit this binding activity. nih.gov These findings highlight the structural determinants within the ORP family that are necessary for oxysterol binding and suggest specialized functions for different family members.
| Sterol-Binding Protein | Sedimentation Coefficient | Binding Affinity (Kd) | Experimental System |
|---|---|---|---|
| Cytoplasmic Protein 1 | ~5 S | Not specified | L cell cultures nih.gov |
| Cytoplasmic Protein 2 | ~8 S | Not specified | L cell cultures nih.gov |
| Cytosol Binding Protein | ~8 S | ~5 x 10-9 M | Rat embryo fibroblasts |
| ORP1-L | Not specified | High affinity | In vitro with purified protein nih.gov |
| ORP2 | Not specified | High affinity | In vitro with purified protein portlandpress.com |
Advanced Analytical Techniques for Endogenous 25-Hydroxycholesterol and its Metabolites (e.g., HPLC, LC/MS)
While radiolabeling is invaluable for tracer studies, the analysis of endogenous 25-hydroxycholesterol and its metabolites relies on highly sensitive and specific analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS). These methods allow for the precise quantification of these compounds in various biological samples.
LC-MS/MS has emerged as the gold standard for oxysterol analysis due to its high sensitivity and specificity. nih.gov A typical LC-MS/MS method for 25-hydroxycholesterol involves several key steps:
Sample Preparation: This often includes saponification to hydrolyze any esterified oxysterols, followed by liquid-liquid or solid-phase extraction to isolate the sterols from the biological matrix. nih.gov
Chromatographic Separation: Reversed-phase HPLC columns, such as C18 or phenyl-hexyl columns, are commonly used to separate 25-hydroxycholesterol from other isomeric oxysterols and cholesterol. nih.govmdpi.com Isocratic or gradient elution with mobile phases typically consisting of methanol, acetonitrile, and water with a formic acid modifier is employed. nih.govmdpi.com
Mass Spectrometric Detection: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used to ionize the separated compounds. nih.govpubcompare.ai Detection is then performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 25-hydroxycholesterol. pubcompare.ai
The following table provides an example of the parameters used in an LC-MS/MS method for the quantification of 25-hydroxycholesterol.
| Parameter | Description |
|---|---|
| LC Column | Waters Xbridge C18 (2.1 mm × 100 mm, 3.5 μm) pubcompare.ai |
| Mobile Phase A | H2O/0.1% formic acid pubcompare.ai |
| Mobile Phase B | MeOH/0.1% formic acid pubcompare.ai |
| Flow Rate | 0.3 ml/min pubcompare.ai |
| Gradient | 15-min linear gradient from 60–97% B followed by a 10-min isocratic elution of 97% B pubcompare.ai |
| Ionization Mode | Positive ion mode pubcompare.ai |
| MS/MS Transitions (m/z) | 385.5 > 367.5 and 385.5 > 159.2 pubcompare.ai |
Future Directions and Emerging Research Avenues in 25 Hydroxycholesterol Studies
Elucidating Novel Signaling Pathways and Molecular Targets
Future research is poised to significantly expand our understanding of the signaling networks governed by 25-hydroxycholesterol (B127956). While its interaction with key regulators of lipid metabolism is well-documented, the full spectrum of its molecular targets and downstream pathways is still being uncovered.
25-HC is known to exert its effects by interacting with a diverse array of proteins. researchgate.net These include transcription factors such as Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Protein 2 (SREBP2), the G protein-coupled receptor GPR183 (also known as EBI2), and various ion channels. researchgate.netnih.gov The binding of 25-HC to these targets can trigger a cascade of events, from regulating the expression of genes involved in cholesterol synthesis to modulating immune cell migration and inflammatory responses. frontiersin.orgresearchgate.netnih.gov
A key area of future investigation lies in identifying and characterizing new molecular partners for 25-HC. For instance, its ability to influence processes like neuroinflammation and cell death suggests that it may interact with receptors and signaling molecules not yet identified. researchgate.netnih.gov Recent findings have highlighted ferroptosis, an iron-dependent form of cell death, as a potential mechanism triggered by 25-HC in glial cells, opening up new avenues for research into its role in neurodegenerative diseases. nih.gov Furthermore, while the role of 25-HC in activating inflammasomes and modulating cytokine production is established, the precise upstream and downstream components of these pathways require deeper investigation. frontiersin.org Elucidating how 25-HC integrates with other signaling networks, such as those governed by cytokines and growth factors, will be crucial for a comprehensive understanding of its biological functions.
| Target Class | Specific Target | Key Downstream Effect |
|---|---|---|
| Transcription Factors | Liver X Receptors (LXRs) | Regulation of lipid metabolism and inflammation. und.eduresearchgate.net |
| Transcription Factors | Sterol Regulatory Element-Binding Protein 2 (SREBP2) | Inhibition of cholesterol biosynthesis. researchgate.netnih.gov |
| Transcription Factors | Retinoid-related Orphan Receptors (RORs) | Modulation of immune and metabolic pathways. researchgate.net |
| G Protein-Coupled Receptors | GPR183 (EBI2) | Guidance of immune cell migration. researchgate.netnih.gov |
| Ion Channels | NMDA Receptors | Modulation of synaptic transmission. researchgate.netplos.org |
| Adhesive Molecules | Integrins (α5β1 and ανβ3) | Influence on cell adhesion and migration. researchgate.net |
Therapeutic Potential of Modulating 25-Hydroxycholesterol Metabolism
The diverse biological activities of 25-HC make it a promising, albeit complex, therapeutic target. Both increasing and decreasing its levels are being explored for the treatment of various diseases, depending on the pathological context. biorxiv.org
One of the most significant emerging therapeutic areas is in infectious diseases. 25-HC has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including HIV, Ebola, Zika, and SARS-CoV-2. nih.govbiorxiv.org It appears to inhibit viral entry by altering membrane fluidity and cholesterol homeostasis, which are essential for many viruses to fuse with host cells. biorxiv.orgnih.gov This has spurred interest in developing therapies that either deliver 25-HC directly or stimulate its endogenous production as a host-directed antiviral strategy. biorxiv.org
In the realm of neurodegenerative disorders like Alzheimer's disease, the role of 25-HC is more nuanced. Its production is upregulated in activated microglia in the brain, where it can contribute to neuroinflammation. researchgate.netnih.gov Studies in mouse models of tauopathy have shown that a deficiency of the enzyme that produces 25-HC, CH25H, leads to reduced neuroinflammation and neurodegeneration. nih.gov This suggests that inhibiting 25-HC production could be a viable therapeutic strategy for certain neuroinflammatory conditions. Conversely, some studies suggest 25-HC may also have neuroprotective roles, highlighting the need for further research to clarify its function in different neurological contexts. researchgate.netplos.org
The potential of 25-HC in cancer therapy is also an active area of investigation. Recent research has shown that 25-HC can induce ferroptosis in certain cancer cells, a form of programmed cell death that is distinct from apoptosis. nih.gov This finding suggests that 25-HC could be used to enhance the efficacy of other ferroptosis-inducing anticancer agents. nih.gov Additionally, modulating 25-HC levels could impact metabolic disorders, as it plays a role in lipogenesis and inflammation associated with conditions like nonalcoholic fatty liver disease (NAFLD). und.edu
| Disease Area | Potential Therapeutic Strategy | Rationale | Status of Research |
|---|---|---|---|
| Viral Infections (e.g., SARS-CoV-2) | Increase 25-HC levels | Inhibits viral entry and replication by modulating host cell cholesterol. biorxiv.orgbiorxiv.org | Preclinical and in vitro studies. biorxiv.org |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Decrease 25-HC levels | Reduces neuroinflammation and neurodegeneration in tauopathy models. nih.gov | Animal model studies. nih.gov |
| Cancer | Increase 25-HC levels | Induces ferroptosis in cancer cells, potentially enhancing other therapies. nih.gov | In vitro and preclinical research. nih.gov |
| Metabolic Disorders (e.g., NAFLD) | Modulate 25-HC metabolism | Regulates lipid synthesis, inflammation, and apoptosis in liver cells. und.eduresearchgate.net | In vitro and in vivo studies. und.edu |
| Cardiovascular Disease | Increase 25-HC levels | Acts as a senolytic to reduce aortic stiffness in aged mice. fightaging.org | Animal model studies. fightaging.org |
Development of Advanced Methodologies for In Vivo Research
A significant challenge in understanding the physiological roles of 25-HC has been the difficulty in accurately measuring and visualizing its distribution within tissues in a living organism. Future progress will heavily rely on the development and application of more sophisticated research methodologies.
Advanced mass spectrometry (MS) techniques are at the forefront of this effort. Liquid chromatography-mass spectrometry (LC-MS), particularly with multi-stage fragmentation (MSn), has become a powerful tool for the sensitive identification and quantification of 25-HC and its isomers in complex biological samples like brain tissue. und.edunih.gov This methodology allows for the separation of 25-HC from other closely related oxysterols, which is crucial for accurate measurement. und.edunih.gov
Mass Spectrometry Imaging (MSI) is an emerging technique that holds particular promise for in vivo research. researchgate.netnih.gov MSI allows for the visualization of the spatial distribution of specific molecules, including oxysterols, directly in tissue slices. researchgate.netnih.gov This can provide invaluable information about where 25-HC is produced and where it acts within an organ. For instance, on-tissue derivatization strategies are being developed to improve the detection of poorly ionizable molecules like cholesterol and its metabolites, enabling detailed mapping of their distribution in the brain. biorxiv.orgbiorxiv.org
The use of sophisticated animal models is also critical. Ch25h knockout mice, which lack the primary enzyme for 25-HC synthesis, have been instrumental in dissecting its functions in vivo. nih.govresearchgate.net Comparing these mice to wild-type counterparts allows researchers to attribute specific physiological changes to the absence of 25-HC. nih.gov Furthermore, the use of specific disease models, such as the PS19 mouse model for tauopathy, enables the investigation of 25-HC's role in the context of specific human diseases. nih.gov
Integrative Omics Approaches in 25-Hydroxycholesterol Research
To fully grasp the complexity of 25-hydroxycholesterol's biological impact, researchers are increasingly turning to integrative "omics" approaches. These strategies, which combine data from genomics, transcriptomics, proteomics, and lipidomics, provide a holistic view of the molecular changes induced by 25-HC.
Transcriptomics, through techniques like RNA sequencing, has been used to identify genes whose expression is altered by 25-HC. frontiersin.org This can reveal the downstream signaling pathways that are activated or repressed by the oxysterol. For example, RNA sequencing has shown that 25-HC can induce the expression of inflammatory cytokines in endothelial cells. frontiersin.org
Lipidomics, the large-scale study of lipids, is particularly relevant for 25-HC research. Advanced lipidomics workflows, often utilizing LC-MS, can provide a comprehensive profile of the changes in the lipid landscape of a cell or tissue in response to 25-HC. nih.govresearchgate.net This is crucial not only for understanding its role in cholesterol metabolism but also for its broader impact on membrane composition and the synthesis of other lipid signaling molecules. nih.gov
The future of 25-HC research lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and lipid profiles, researchers can construct detailed models of the signaling networks that 25-HC regulates. This systems-level understanding will be essential for identifying key nodes in these networks that can be targeted for therapeutic intervention and for discovering novel biomarkers associated with 25-HC activity in disease. frontiersin.org
Q & A
Q. How is 25-Hydroxycholesterol-(26,27-3H) synthesized and validated for experimental use?
Methodological Answer: The synthesis involves tritium labeling at the 26 and 27 positions of the cholesterol side chain. A validated protocol includes:
- Catalytic reduction : Using tritium gas to label the Δ26,27 double bond of 25-hydroxycholesterol precursors.
- High-Pressure Liquid Chromatography (HPLC) : Co-migration with unlabeled 25-hydroxycholesterol confirms radiochemical purity (≥98%) .
- Biological validation : In vivo conversion to 1α,25-dihydroxy[26,27-3H]vitamin D₃ via chicken kidney 1α-hydroxylase assays verifies bioactivity .
- Specific activity : Ranges from 10–30 Ci/mmol (commercial batches) to 160 Ci/mmol (custom synthesis), depending on labeling efficiency .
Q. What assays are used to quantify 25-Hydroxycholesterol-(26,27-3H) in metabolic studies?
Methodological Answer:
- Radiometric assays : Measure conversion rates in enzyme activity studies (e.g., cholesterol side-chain cleavage via [³H]isocaproic acid release) .
- Lipid extraction : Use organic solvents (e.g., chloroform:methanol) to isolate 25-hydroxycholesterol from cell lysates or media.
- Thin-layer chromatography (TLC) : Separate labeled oxysterols, followed by scintillation counting for quantification .
- Validation : Compare results with LC-MS or ELISA for non-radioactive parallel experiments .
Advanced Research Questions
Q. How does 25-Hydroxycholesterol-(26,27-3H) regulate immune responses in macrophage-B cell interactions?
Methodological Answer:
- TLR4 activation : Treat macrophages with LPS (10 ng/mL for 2 hours) to induce cholesterol 25-hydroxylase (Ch25h), increasing 25-HC synthesis .
- B cell suppression : Co-culture macrophages with naïve B cells and measure IL-2-driven proliferation (³H-thymidine incorporation) and IgA class-switching (flow cytometry for AID expression) .
- Mechanistic validation : Use Ch25h⁻/⁻ mice or CYP7B1 inhibitors to block 25-HC degradation, then quantify serum IgA via ELISA .
Q. What experimental designs elucidate the role of 25-Hydroxycholesterol-(26,27-3H) in SREBP-dependent inflammatory pathways?
Methodological Answer:
- Transcriptional repression : Treat macrophages with 25-HC (nanomolar doses) and analyze SREBP-1c processing via Western blot (anti-SREBP antibodies) .
- IL-1β modulation : Use luciferase reporters under IL1B promoters to assess 25-HC’s inhibition of SREBP-driven transcription .
- Inflammasome assays : Measure caspase-1 activation (FLICA probes) and IL-1β secretion (ELISA) in LPS-primed macrophages treated with 25-HC .
Q. How is 25-Hydroxycholesterol-(26,27-3H) used to study sterol-protein interactions (e.g., OSBP/ORP4)?
Methodological Answer:
- Binding assays : Incubate purified OSBP/ORP4 with 25-[26,27-3H]HC (specific activity: 10–30 Ci/mmol) and measure radioactivity via scintillation after gel filtration .
- Competition studies : Use unlabeled 25-HC or cholesterol to validate specificity.
- Functional assays : Couple with [¹⁴C]PC liposomes to quantify OSBP-mediated lipid transfer in vitro .
Data Contradictions and Resolution
- Specific activity discrepancies : Commercial batches (10–30 Ci/mmol ) vs. research-grade synthesis (160 Ci/mmol ).
- Immune modulation : 25-HC suppresses IgA in B cells but enhances antibacterial responses in macrophages .
Key Experimental Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Specific activity | 10–160 Ci/mmol | |
| LPS concentration (macrophage) | 10 ng/mL | |
| 25-HC dose (B cell assays) | 10–100 nM | |
| Incubation time (SREBP assays) | 6–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
